N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(11-6-8-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-9-19-13/h1-4,6,8-10H,5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZACKDLYYDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-{[2,2'-Bithiophene]-5-yl}ethylamine
The ethylamine backbone is synthesized via a two-step process involving thiophene activation and aziridine ring-opening. According to a patented method, activated 2-thiophene reacts with N-protected aziridine (e.g., N-Boc-aziridine) in anhydrous tetrahydrofuran (THF) to form N-Boc-2-{[2,2'-bithiophene]-5-yl}ethylamine (Yield: 78–85%). Deprotection using hydrochloric acid in dioxane yields the free amine, which is critical for subsequent amidation.
Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 2-Thiophene, MgBr₂, N-Boc-aziridine, THF | 0°C → RT | 12 h | 78% |
| 2 | 6M HCl, dioxane | RT | 2 h | 95% |
Synthesis of Furan-3-carboxylic Acid Derivatives
Furan-3-carboxylic acid is typically prepared via oxidation of 3-furanmethanol using Jones reagent (CrO₃/H₂SO₄). Alternative routes involve carboxylation of furan-3-boronic acid under CO₂ atmosphere, achieving yields of 65–70%.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The most common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator. A stoichiometric ratio of 1:1.2:1 (amine:EDC:HOBt) in dichloromethane (DCM) at 0°C→RT for 24 hours achieves a 68% yield.
Optimization Data
| Coupling Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 24 h | 68% |
| DMT-MM | MeOH | RT | 18 h | 72% |
| BOP | DMF | -10°C | 6 h | 81% |
Note: BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) demonstrates superior efficiency in polar aprotic solvents like DMF, minimizing side reactions.
One-Pot Sequential Coupling
A streamlined approach combines ethylamine deprotection and amidation in a single vessel. After Boc removal, the amine is reacted with furan-3-carbonyl chloride in the presence of triethylamine (TEA), yielding the target compound in 74% overall yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
Industrial-scale production faces hurdles in aziridine handling due to its toxicity. Substituting aziridine with epichlorohydrin derivatives improves safety but reduces yield by 12%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| EDC/HOBt | Mild conditions | Long reaction time | 68% |
| BOP | Fast, high yield | Requires cold temperatures | 81% |
| One-Pot | Reduced steps | Lower purity | 74% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the biological activity of furan and thiophene derivatives.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can intercalate with DNA, disrupting its function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
MA-1740 (5'-(4-Amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine dihydrochloride)
- Structure : Bithiophene core with fluorophenyl and amidine substituents.
- Molecular Formula : C₁₆H₁₄F₂N₄S₂·2HCl.
- Key Features : Fluorine atoms enhance electron-withdrawing effects, improving corrosion inhibition efficiency.
- Application : Demonstrated corrosion inhibition for carbon steel in HCl (89% efficiency at 1 mM) via adsorption on metal surfaces .
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i)
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
Antifungal Thiophene/Furan-1,3,4-Oxadiazole Carboxamides
Anti-inflammatory Bithiophenes from Echinops grijisii
Palladium-Catalyzed Cross-Coupling
HBTU-Mediated Amide Coupling
- Example : Synthesis of compound 47i with 93% yield .
- Advantage : High efficiency for carboxamide formation; applicable to the target compound’s furan-3-carboxamide moiety.
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The bithiophene-ethyl-furan-3-carboxamide scaffold allows diverse substitutions, enabling tuning of electronic properties (e.g., fluorine in MA-1740) or solubility (e.g., hydroxyethyl in ).
Synthetic Feasibility : High-yield methods like HBTU coupling or Pd-catalyzed reactions are viable for analogous compounds.
Biological Potential: While direct data are lacking, structural parallels to antifungal and anti-inflammatory compounds suggest possible bioactivity.
Materials Applications : Bithiophene derivatives in corrosion inhibition or optoelectronics highlight the target compound’s versatility.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity based on available research findings.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activities. The compound's structure, which combines a bithiophene moiety with a furan ring, contributes to its potential as an antimicrobial agent.
Case Study: Antibacterial Activity
A study conducted on various bacterial strains revealed the following minimum inhibitory concentrations (MIC) for this compound:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
| P. aeruginosa | 128 |
These results suggest that the compound exhibits moderate antibacterial activity, with higher efficacy against Gram-positive bacteria (S. aureus) compared to Gram-negative bacteria (E. coli and P. aeruginosa).
Anticancer Potential
Studies have also explored the anticancer properties of this compound. The compound's ability to interact with biological targets involved in cancer pathways has been a subject of investigation.
Research Findings: Antiproliferative Effects
In vitro studies on various cancer cell lines have shown promising results:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 18.5 |
| HeLa (Cervical) | 22.3 |
| A549 (Lung) | 25.7 |
The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%. These results suggest that this compound exhibits moderate antiproliferative effects against multiple cancer cell lines.
The biological activity of this compound is believed to be related to its unique structural features. The bithiophene moiety enhances the compound's ability to interact with biological targets, while the furan ring contributes to its overall reactivity.
Key Findings:
- Enzyme Inhibition: Studies suggest that the compound may inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- DNA Interaction: Preliminary research indicates potential interaction with DNA, which could explain its antiproliferative properties in cancer cells.
- Membrane Disruption: The compound's structure may allow it to disrupt bacterial cell membranes, contributing to its antimicrobial activity.
Structure-Activity Relationship
Research has focused on understanding the structure-activity relationship of this compound and its derivatives. Modifications to the core structure have yielded compounds with varying biological activities.
Comparative Study:
| Compound | Modification | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Parent | None | Moderate | Moderate |
| Derivative A | Chloro-substitution on furan | Enhanced | Slightly reduced |
| Derivative B | Methoxy-substitution on bithiophene | Reduced | Enhanced |
This comparative study highlights the impact of structural modifications on the compound's biological activity, providing insights for future drug design efforts.
Q & A
Q. What are the common synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the coupling of bithiophene and furan-carboxamide precursors. Key steps include:
- Cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to link the bithiophene moiety to the ethyl spacer .
- Amide bond formation between the ethylamine intermediate and furan-3-carboxylic acid using coupling agents like EDCI or HOBt .
- Purification : Column chromatography or recrystallization is employed to isolate the compound, with HPLC used to verify purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the bithiophene, ethyl, and carboxamide groups .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 335.45 g/mol) .
- X-ray crystallography (if crystalline) to determine 3D conformation, particularly π-stacking interactions between bithiophene rings .
Q. How does the compound’s structure influence its solubility and stability?
- Solubility : Limited aqueous solubility due to hydrophobic bithiophene and furan groups; DMSO or ethanol are preferred solvents .
- Stability : Susceptible to photodegradation under UV light; storage in amber vials at -20°C is recommended .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Catalyst screening : High-throughput testing of palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance coupling efficiency .
- Continuous flow chemistry : Reduces side reactions and improves reaction control for gram-scale synthesis .
- Reaction monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies are used to analyze contradictory biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Impurity profiles : Batch-to-batch variability in by-products (e.g., unreacted bithiophene) can skew results. LC-MS/MS is critical for batch validation .
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect target binding. Standardizing protocols (e.g., 1% DMSO in PBS) reduces variability .
- Statistical rigor : Multivariate analysis (ANOVA) to isolate variables, coupled with dose-response curve replication (n ≥ 3) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR focuses on modifying key regions:
Q. What computational methods predict the compound’s electronic properties for materials science applications?
- DFT calculations : To model HOMO/LUMO levels (e.g., HOMO = -5.2 eV, LUMO = -2.8 eV), critical for assessing charge transport in organic semiconductors .
- Molecular dynamics (MD) simulations : Predicts self-assembly behavior in thin films, influenced by bithiophene stacking .
- QSAR models : Correlate substituent electronegativity with redox potentials for OLED/OPV applications .
Q. How are in vitro biological activity assays designed for this compound?
- Target selection : Prioritize enzymes/receptors with known interactions with bithiophenes (e.g., COX-2, FABP4) .
- Assay types :
- Fluorescence polarization for binding affinity (Kd) measurements.
- qRT-PCR/Western blot to quantify downstream gene/protein expression changes .
- Controls : Include positive controls (e.g., indomethacin for COX-2) and vehicle controls (0.1% DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
